molecular formula C20H22F2N2O B6025542 N-(3,4-difluorophenyl)-1-(2,3-dihydro-1-benzofuran-5-ylmethyl)-3-piperidinamine

N-(3,4-difluorophenyl)-1-(2,3-dihydro-1-benzofuran-5-ylmethyl)-3-piperidinamine

Cat. No. B6025542
M. Wt: 344.4 g/mol
InChI Key: ASOVXYWVJVZTMX-UHFFFAOYSA-N
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Description

N-(3,4-difluorophenyl)-1-(2,3-dihydro-1-benzofuran-5-ylmethyl)-3-piperidinamine, also known as 'DFB' is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. DFB belongs to the class of compounds known as selective serotonin reuptake inhibitors (SSRIs), which are widely used in the treatment of depression and anxiety disorders. However, in

Mechanism of Action

DFB acts as a potent inhibitor of SERT, which is responsible for the reuptake of serotonin from the synaptic cleft. By inhibiting SERT, DFB increases the concentration of serotonin in the synaptic cleft, leading to enhanced neurotransmission. This mechanism of action is similar to that of other SSRIs, but DFB has been shown to have a higher selectivity for SERT compared to other targets.
Biochemical and Physiological Effects:
DFB has been shown to have a number of biochemical and physiological effects, including the modulation of serotonin levels in the brain, the regulation of mood and emotion, and the enhancement of cognitive function. DFB has also been shown to have anxiolytic and antidepressant effects in animal models, suggesting its potential as a therapeutic agent for the treatment of anxiety and depression.

Advantages and Limitations for Lab Experiments

One of the main advantages of DFB is its high selectivity for SERT, which makes it a valuable tool for studying the role of serotonin in various physiological and pathological processes. However, one of the limitations of DFB is its relatively short half-life, which may limit its usefulness in certain experiments. Additionally, the high potency of DFB may also pose a risk of toxicity, which should be taken into account when designing experiments.

Future Directions

There are many potential future directions for research on DFB, including the development of new analogs with improved pharmacokinetic properties, the investigation of its effects on other neurotransmitter systems, and the exploration of its potential therapeutic applications in the treatment of anxiety and depression. Additionally, DFB may also have applications in the field of drug discovery, where it can be used as a tool for identifying new targets for the development of novel therapeutics.
Conclusion:
In conclusion, DFB is a valuable tool for scientific research, with potential applications in the fields of neuroscience, drug discovery, and therapeutics. Its high selectivity for SERT, combined with its potent pharmacological effects, make it a promising compound for the investigation of serotonin-related processes in the brain. However, further research is needed to fully understand the potential benefits and limitations of DFB in these areas.

Synthesis Methods

DFB can be synthesized using a simple and efficient method that involves the reaction of 3,4-difluoroaniline with 2,3-dihydro-1-benzofuran-5-carbaldehyde in the presence of piperidine and acetic acid. The reaction yields DFB as a white crystalline solid with a high purity and yield.

Scientific Research Applications

DFB has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is in the field of neuroscience, where DFB has been shown to have a selective affinity for the serotonin transporter (SERT) in the brain. This makes it a valuable tool for studying the role of serotonin in various physiological and pathological processes.

properties

IUPAC Name

N-(3,4-difluorophenyl)-1-(2,3-dihydro-1-benzofuran-5-ylmethyl)piperidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22F2N2O/c21-18-5-4-16(11-19(18)22)23-17-2-1-8-24(13-17)12-14-3-6-20-15(10-14)7-9-25-20/h3-6,10-11,17,23H,1-2,7-9,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASOVXYWVJVZTMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC3=C(C=C2)OCC3)NC4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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